PEG1 (n=1) vs. PEG3 (n=3) Azide Linkers: Molecular Weight Reduction of 58.5 g/mol Enables Tighter PROTAC Ternary Complex Formation
Azido-PEG1-Boc features a single PEG unit (n=1) with molecular weight of 215.25 g/mol, compared to 273.75 g/mol for Azido-PEG3-acid (n=3 analog, CAS 1056024-94-2), representing a 58.5 g/mol (21.4%) mass reduction . This minimal PEG length is specifically designed for PROTAC applications where shorter linkers facilitate more rigid and predictable ternary complex geometries between the target protein and E3 ligase . In contrast, longer PEG3-based linkers introduce greater conformational flexibility that may compromise degradation efficiency for certain protein targets .
| Evidence Dimension | Molecular weight and PEG unit count |
|---|---|
| Target Compound Data | 215.25 g/mol, PEG1 (single ethyleneoxy unit, C9H17N3O3) |
| Comparator Or Baseline | Azido-PEG3-acid (CAS 1056024-94-2): 273.75 g/mol, PEG3 (three ethyleneoxy units) |
| Quantified Difference | 58.5 g/mol reduction (21.4% lower mass) with PEG1 vs. PEG3 |
| Conditions | PROTAC ternary complex formation; linker length influences spatial orientation of E3 ligase and target protein binding |
Why This Matters
This matters for scientific selection because shorter PEG1 linkers produce more compact PROTAC molecules that may achieve superior ternary complex stabilization and target degradation efficiency compared to longer-chain PEG3 alternatives.
